molecular formula C12H21NO6S B13562178 1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid

Cat. No.: B13562178
M. Wt: 307.37 g/mol
InChI Key: FVJMISYRUMLKLV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 1 and a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at position 3, along with a carboxylic acid (-COOH) group.

Properties

Molecular Formula

C12H21NO6S

Molecular Weight

307.37 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfonylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-6-5-12(7-13,9(14)15)8-20(4,17)18/h5-8H2,1-4H3,(H,14,15)

InChI Key

FVJMISYRUMLKLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The methanesulfonylmethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The methanesulfonylmethyl group in the target compound introduces strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions compared to analogs with methoxy (-OCH₃) or methylthio (-SCH₃) groups . Cyanopyrrolidine derivatives exhibit high polarity, favoring solubility in polar solvents, whereas fluorophenyl analogs may engage in π-π stacking interactions, useful in drug design .

Molecular Weight and Applications :

  • Compounds with bulkier substituents (e.g., fluorophenyl, MW 333.34) are heavier and may face challenges in bioavailability, whereas lighter analogs like the methoxymethyl derivative (MW 259.30) are more likely to serve as flexible intermediates .
  • The 2-methoxyethyl analog (MW 273.32) is explicitly cited as a drug impurity reference, highlighting its regulatory relevance .

Sulfonyl-containing compounds may demand additional precautions owing to their reactivity .

Research Findings and Limitations

While direct research data on the target compound is sparse, structural inferences and catalog information suggest:

  • The Boc-protected pyrrolidine scaffold is a versatile building block in medicinal chemistry, often used to modulate pharmacokinetic properties.
  • Methanesulfonylmethyl substituents are less common than methoxy or cyano groups, indicating niche applications in sulfonamide synthesis or as mesylating agents .

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